molecular formula C20H24BrNO2 B306689 N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide

N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide

Cat. No. B306689
M. Wt: 390.3 g/mol
InChI Key: WHVBQAQKYUCNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide, also known as BRD0705, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications.

Mechanism of Action

N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in regulating gene expression. By inhibiting BET proteins, N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide disrupts the interaction between BET proteins and chromatin, leading to changes in gene expression. This mechanism of action has been demonstrated in several studies using various techniques, including chromatin immunoprecipitation sequencing (ChIP-seq) and RNA sequencing (RNA-seq).
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. In addition, N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been found to reduce inflammation and fibrosis in various animal models of disease. These effects have been attributed to the inhibition of BET proteins and subsequent changes in gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide in lab experiments is its specificity for BET proteins, which allows for targeted inhibition of these proteins without affecting other cellular processes. In addition, N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been shown to have low toxicity in vitro and in vivo, making it a safe and effective tool for studying BET protein function. However, one of the limitations of using N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is its relatively low potency compared to other BET inhibitors, which may require higher concentrations of the compound to achieve the desired effect.

Future Directions

There are several future directions for the study of N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide, including the development of more potent and selective BET inhibitors, the identification of novel therapeutic applications for N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide, and the investigation of the mechanism of action of BET inhibitors in various disease contexts. In addition, the use of N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide in combination with other therapies, such as chemotherapy and radiation therapy, may enhance their effectiveness and improve patient outcomes. Overall, the study of N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide and BET proteins has the potential to lead to the development of new and effective treatments for cancer and other diseases.

Synthesis Methods

The synthesis of N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide involves several steps, including the preparation of 4-bromo-2,6-dimethylbenzoic acid and 4-methoxy-3-methylbenzaldehyde, followed by the condensation of these two compounds to form the intermediate product. The final step involves the amidation of the intermediate product with butanoyl chloride to yield N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide. The synthesis method has been described in detail in several studies, and the purity of the compound has been confirmed using various analytical techniques.

Scientific Research Applications

N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells. In addition, N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, thereby enhancing their effectiveness. Furthermore, N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been studied for its potential anti-inflammatory and anti-fibrotic properties, making it a promising candidate for the treatment of various inflammatory and fibrotic diseases.

properties

Product Name

N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide

Molecular Formula

C20H24BrNO2

Molecular Weight

390.3 g/mol

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide

InChI

InChI=1S/C20H24BrNO2/c1-13-10-16(8-9-18(13)24-4)6-5-7-19(23)22-20-14(2)11-17(21)12-15(20)3/h8-12H,5-7H2,1-4H3,(H,22,23)

InChI Key

WHVBQAQKYUCNRK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1NC(=O)CCCC2=CC(=C(C=C2)OC)C)C)Br

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)CCCC2=CC(=C(C=C2)OC)C)C)Br

Origin of Product

United States

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